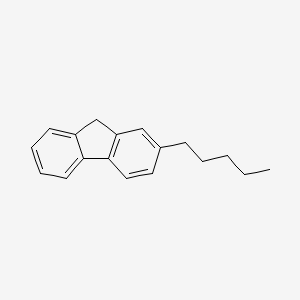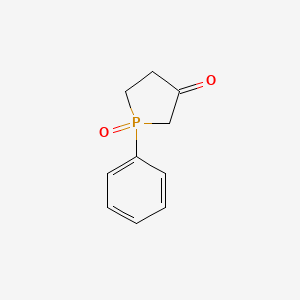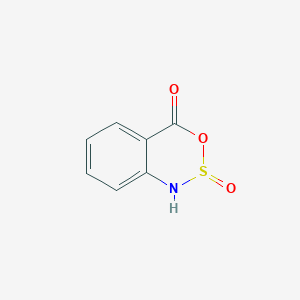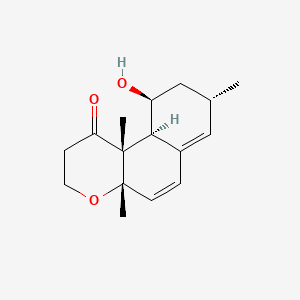
Versiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Versiol is a compound derived from the fungus Paraconiothyrium speciesThis compound and its derivatives have shown promising results in inhibiting the growth of certain cancer cells, making it a subject of interest in cancer research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Versiol involves bioassay-guided fractionation of extracts from the Paraconiothyrium species. This process includes the isolation of this compound derivatives through the interpretation of combined mass spectrometry and two-dimensional nuclear magnetic resonance spectroscopic data .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its relatively recent discovery and ongoing research. the extraction and purification processes from fungal cultures are critical steps in obtaining this compound in significant quantities.
Analyse Des Réactions Chimiques
Types of Reactions
Versiol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
These derivatives have been shown to inhibit the growth of colon cancer and melanoma cells .
Applications De Recherche Scientifique
Versiol has several scientific research applications, including:
Chemistry: this compound derivatives are used in organic synthesis to develop new compounds with potential therapeutic properties.
Biology: this compound is studied for its role in inhibiting the growth of cancer cells, making it a valuable tool in cancer research.
Medicine: The potential anticancer properties of this compound make it a candidate for developing new cancer treatments.
Mécanisme D'action
The mechanism of action of Versiol involves its interaction with specific molecular targets within cancer cells. This compound and its derivatives inhibit cell growth by interfering with cellular pathways critical for cancer cell proliferation. The exact molecular targets and pathways are still being studied, but initial research indicates that this compound affects multiple signaling pathways involved in cell growth and survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
Versiol can be compared with other fungal-derived compounds known for their anticancer properties, such as:
Paclitaxel: Derived from the Pacific yew tree, used in cancer treatment.
Camptothecin: Derived from the Camptotheca acuminata tree, used in chemotherapy.
Uniqueness
This compound’s uniqueness lies in its specific origin from the Paraconiothyrium species and its distinct chemical structure, which provides a different mechanism of action compared to other known anticancer compounds. Its ability to selectively inhibit the growth of certain cancer cell lines, such as colon cancer and melanoma cells, highlights its potential as a novel therapeutic agent .
Propriétés
Numéro CAS |
59684-36-5 |
|---|---|
Formule moléculaire |
C16H22O3 |
Poids moléculaire |
262.34 g/mol |
Nom IUPAC |
(4aS,8S,10S,10aS,10bR)-10-hydroxy-4a,8,10b-trimethyl-2,3,8,9,10,10a-hexahydrobenzo[f]chromen-1-one |
InChI |
InChI=1S/C16H22O3/c1-10-8-11-4-6-15(2)16(3,13(18)5-7-19-15)14(11)12(17)9-10/h4,6,8,10,12,14,17H,5,7,9H2,1-3H3/t10-,12+,14-,15+,16-/m1/s1 |
Clé InChI |
SXHZNZFKZCCMFJ-ZZIHQOKHSA-N |
SMILES isomérique |
C[C@H]1C[C@@H]([C@H]2C(=C1)C=C[C@]3([C@@]2(C(=O)CCO3)C)C)O |
SMILES canonique |
CC1CC(C2C(=C1)C=CC3(C2(C(=O)CCO3)C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-phenyl-1-[2-(phenyliminomethyl)phenyl]methanimine](/img/structure/B14614893.png)
![N-{[2-(Methanesulfonyl)ethoxy]carbonyl}-L-alanine](/img/structure/B14614898.png)
![Benzyl (3-hydroxy-2-phenylmethoxycarbonyloxy-6,8-dioxabicyclo[3.2.1]octan-4-yl) carbonate](/img/structure/B14614907.png)
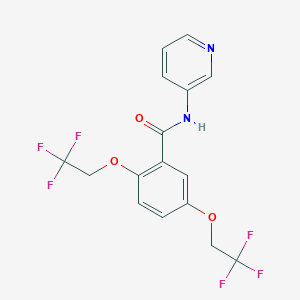
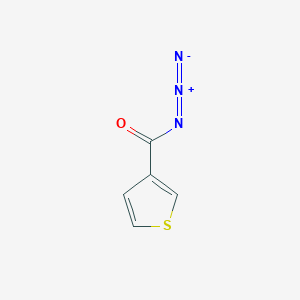
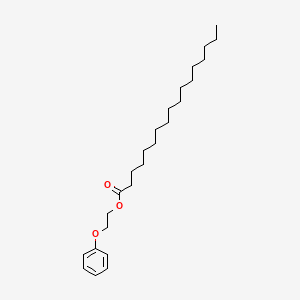
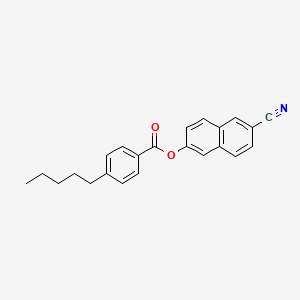
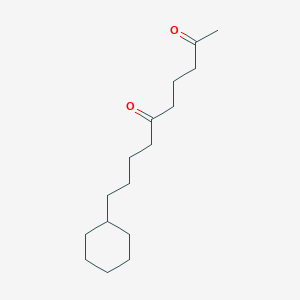
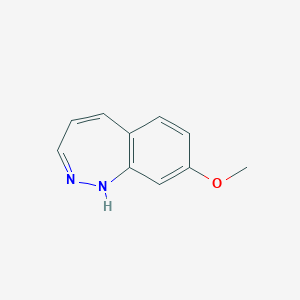
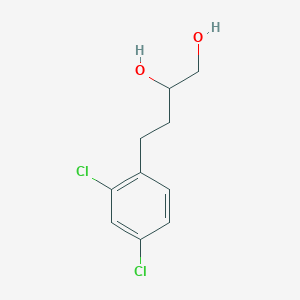
![Acetamide, N-[2-[(4-nitrobenzoyl)oxy]phenyl]-](/img/structure/B14614947.png)
